molecular formula C11H14F3N5O B11729670 2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11729670
M. Wt: 289.26 g/mol
InChI Key: KVEYSRLITNBHIK-UHFFFAOYSA-N
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Description

2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves multiple steps. One common method includes the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, and cyclization in a mixed solvent of methanol and water . The reaction conditions are typically moderate, with temperatures ranging from 40-45°C and the use of ethanol as a solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups to the pyrazole ring.

Scientific Research Applications

2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14F3N5O

Molecular Weight

289.26 g/mol

IUPAC Name

2-[4-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H14F3N5O/c1-18-6-8(10(17-18)11(12,13)14)4-15-9-5-16-19(7-9)2-3-20/h5-7,15,20H,2-4H2,1H3

InChI Key

KVEYSRLITNBHIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CNC2=CN(N=C2)CCO

Origin of Product

United States

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